2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the synthesized intermediate with N-(2-chloro-4,6-dimethylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interaction of triazole and furan derivatives with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting enzyme activity. The furan ring may enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic used to treat edema and hypertension, featuring a similar furan ring and sulfamoyl group.
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide: Another compound with a furan ring and sulfamoyl group, used in medicinal chemistry research.
Uniqueness
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is unique due to the presence of both a triazole and a furan ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H16ClN5O2S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9-6-10(2)14(11(17)7-9)19-13(23)8-25-16-21-20-15(22(16)18)12-4-3-5-24-12/h3-7H,8,18H2,1-2H3,(H,19,23) |
InChI Key |
CAKIYDGKGVNRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Origin of Product |
United States |
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